Cas no 92284-99-6 ((E)-ajoene)

(E)-ajoene structure
(E)-ajoene structure
Product Name:(E)-ajoene
CAS No:92284-99-6
MF:C9H14OS3
MW:234.40185880661
CID:998323
PubChem ID:5386591
Update Time:2024-03-01

(E)-ajoene Chemical and Physical Properties

Names and Identifiers

    • (E)-ajoene
    • Disulfide, 2-propen-1-yl (1E)-3-(2-propen-1-ylsulfinyl)-1-propen-1-yl
    • (E)-1-Allyldisulfanyl-3-(prop-2-ene-1-sulfinyl)-propene
    • UNII-99A0041VG8
    • 2-Propen-1-yl[3-(2-propen-1-ylsulfinyl)-1-propen-1-yl] disulfide
    • AKOS040755267
    • Disulfide, 2-propenyl (1E)-3-(2-propenylsulfinyl)-1-propenyl
    • 92284-99-6
    • DTXSID501318485
    • (E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
    • Disulfide, 2-propenyl 3-(2-propenylsulfinyl)-1-propenyl
    • Ajoene (not validated)
    • 4,5,9-Trithiadodeca-1,6,11-triene 9-oxide
    • UNII-W36UK64JYA
    • IXELFRRANAOWSF-FNORWQNLSA-N
    • Q338762
    • W36UK64JYA
    • AJOENE (E)-FORM [MI]
    • 99A0041VG8
    • CHEMBL122890
    • BDBM50240785
    • CS-0026551
    • NSC 614554
    • HY-106784
    • AKOS040754739
    • Ajoene, trans-
    • Disulfide, 2-propen-1-yl [3-(2-propen-1-ylsulfinyl)-1-propen-1-yl]
    • 2-Propenyl-3-(2-propenylsulfinyl)-1-propenyl disulfide
    • (E)-1-(allyldisulfanyl)-3-allylsulfinyl-prop-1-ene
    • (e,z)-4,5,9-trithiadodeca-1,6,11-triene 9-oxide
    • (E)-1-allyl-2-(3-(allylsulfinyl)prop-1-enyl)disulfane
    • 92285-01-3
    • CS-0173650
    • SCHEMBL465526
    • Ajoene
    • trans-Ajoene
    • Ajoene, (E)-
    • NSC614554
    • CHEBI:80708
    • NSC-614554
    • E- Ajoene (~20% in Ethyl Acetate)
    • HY-106784A
    • E-Ajoene
    • Disulfide, 2-propenyl 3-(2-propenylsulfinyl)-1-propenyl, (E)-
    • (E)-1-Allyl-2-(3-(allylsulfinyl)prop-1-en-1-yl)disulfane
    • E/Z Ajoene (~20per cent in Ethyl Acetate)
    • Inchi: InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+
    • InChI Key: IXELFRRANAOWSF-FNORWQNLSA-N
    • SMILES: C=CCSSC=CCS(=O)CC=C

Computed Properties

  • Exact Mass: 234.02067859g/mol
  • Monoisotopic Mass: 234.02067859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 86.9Ų

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